Phenolphthalein

Acid-Base Titrimetry pH Indicator Chemistry Analytical Method Selection

Phenolphthalein (CAS 77-09-8) is the definitive choice for analytical and forensic laboratories requiring precise pH transition and high specificity. Its pKa of ~9.7 and sharp color change between pH 8.2–10.0 make it the optimal visual indicator for weak acid-strong base titrations, such as standardizing NaOH with KHP or assaying acetic acid, where generic indicators like Bromothymol Blue introduce systematic endpoint error. In forensic presumptive blood testing, this phthalein dye demonstrates superior specificity over Tetramethylbenzidine (TMB) and Orthotolidine, crucially avoiding false positives from plant peroxidases (e.g., leghemoglobin) that compromise other chromogenic reagents. Its documented 'relatively safe' profile, in contrast to the carcinogenic classification of Benzidine and TMB, solidifies its status as the responsible procurement choice for routine field and laboratory screening.

Molecular Formula C20H14O4
Molecular Weight 318.3 g/mol
CAS No. 77-09-8; 5768-87-6
Cat. No. B7763842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenolphthalein
CAS77-09-8; 5768-87-6
Molecular FormulaC20H14O4
Molecular Weight318.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O
InChIInChI=1S/C20H14O4/c21-15-9-5-13(6-10-15)20(14-7-11-16(22)12-8-14)18-4-2-1-3-17(18)19(23)24-20/h1-12,21-22H
InChIKeyKJFMBFZCATUALV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 66 °F (NTP, 1992)
1 g dissolves in 12 ml alcohol, in about 100 ml ether;  sol in dil solutions of Alkali hydroxides and hot solutions of alkali carborates forming a red soln
Insoluble in benzene and petroleum ether;  slightly soluble in carbon disulfide;  soluble in ethyl ether, chloroform, and toluene;  very soluble in ethanol, acetone, and pyrene.
In water, 400 mg/L @ room temperature

Structure & Identifiers


Interactive Chemical Structure Model





Phenolphthalein (CAS 77-09-8) Procurement Guide: Baseline Specifications and Class Characteristics for Scientific Sourcing


Phenolphthalein (CAS 77-09-8) is a triphenylmethane dye of the phthalein class, primarily utilized as a visual pH indicator in acid-base titrimetry and as a chromogenic reagent in forensic presumptive blood testing [1]. In its neutral or acidic form, it exists as a colorless lactone; upon deprotonation in basic environments, it undergoes structural rearrangement to form a pink-to-fuchsia quinoid dianion, with the transition occurring characteristically between approximately pH 8.2 and 10.0 [2]. The compound is a white to off-white crystalline powder, practically insoluble in water but freely soluble in ethanol and ether, and it melts with decomposition in the range of 258–263 °C [3]. Its primary procurement value lies in its well-defined, narrow transition range for weak acid-strong base titrations and its established role in the Kastle-Meyer presumptive test for blood.

Why Generic 'pH Indicator' Substitution Fails: Phenolphthalein vs. Comparator Selectivity in Titrimetry and Forensics


While numerous phthalein and sulfonphthalein indicators share structural motifs, their functional performance diverges significantly across key procurement-critical parameters, including pH transition midpoint, colorimetric contrast, and susceptibility to non-specific interferences. Generic substitution without quantitative verification risks systematic endpoint error in acid-base titrations (e.g., using Bromothymol Blue in weak acid-strong base systems) [1] or generates false-positive results in forensic screening due to cross-reactivity with plant peroxidases (e.g., using Tetramethylbenzidine) [2]. The specific differentiation of Phenolphthalein is not qualitative but quantitative, determined by its unique combination of pKa (~9.7), transition range (8.2–10.0), and a well-characterized specificity profile against oxidants. The evidence below quantifies these differences against its closest analogs and alternatives to justify scientific selection.

Phenolphthalein Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Procurement


Phenolphthalein vs. Thymolphthalein: pH Transition Range and Colorimetric Contrast Differentiation

Phenolphthalein exhibits a distinct transition range (8.2–10.0) and color change (colorless to pink) compared to the structurally related analog Thymolphthalein (9.4–10.6; colorless to blue) [1][2]. This ~1.2 pH unit shift in the transition midpoint directly impacts titration applicability and visual contrast.

Acid-Base Titrimetry pH Indicator Chemistry Analytical Method Selection

Phenolphthalein vs. Bromothymol Blue: Titration Endpoint Accuracy in Weak Acid-Strong Base Systems

For weak acid-strong base titrations, the equivalence point pH is >7. Phenolphthalein (pKIn ~9) provides a close match to the steep portion of the titration curve, whereas Bromothymol Blue (pKIn ~7) transitions prematurely, resulting in a systematic negative error [1][2].

Analytical Chemistry Volumetric Analysis Equivalence Point Detection

Phenolphthalein vs. Tetramethylbenzidine (TMB): Forensic Blood Test Specificity and Safety Profile

In a head-to-head comparison of four presumptive blood tests, the Phenolphthalein (Kastle-Meyer) test demonstrated superior specificity, failing to react with common plant peroxidases that cause false positives with TMB and Orthotolidine. TMB, while more sensitive, carries a 'probable carcinogen' safety warning [1][2].

Forensic Serology Presumptive Blood Testing Crime Scene Investigation

Phenolphthalein vs. o-Cresolphthalein: Spectral pKa and Absorbance Maximum for Optical Sensor Design

Phenolphthalein exhibits a higher pKa (9.7) and a shorter wavelength absorbance maximum (λmax = 553 nm) compared to o-Cresolphthalein (pKa ~8.2, λmax ~578 nm). This shift in spectral properties and proton affinity dictates compatibility with specific polymeric matrices and detection windows [1].

Spectrophotometry Optical Sensor Development Polymeric Indicator Immobilization

Phenolphthalein vs. Thymolphthalein: Comparative Solubility and Solution Preparation Workflow

Both compounds are practically insoluble in water and require organic solvents for indicator solution preparation. Phenolphthalein is routinely dissolved in ethanol (e.g., 0.1% w/v), while Thymolphthalein often requires a 50% ethanol/water mixture for optimal solubility and stability [1][2].

Reagent Preparation Laboratory Workflow Solvent Compatibility

Phenolphthalein vs. Thymolphthalein: Bulk Procurement Cost Efficiency

Bulk procurement of Phenolphthalein offers a substantial cost advantage over its closest analog, Thymolphthalein. Market data indicates Phenolphthalein bulk pricing ranges from approximately $50–200/kg, whereas Thymolphthalein is priced at approximately €2,980/kg ($3,220/kg) for 50 g laboratory quantities, reflecting a 16- to 64-fold increase in cost per unit mass [1].

Chemical Procurement Cost Analysis Laboratory Supply Chain

Phenolphthalein (CAS 77-09-8): Evidence-Based Application Scenarios for Scientific and Industrial Use


Quantitative Titration of Weak Acids with Strong Bases in Educational and QC Laboratories

Based on the pH transition range evidence (8.2–10.0) and pKa (9.7), Phenolphthalein is the optimal indicator for titrations where the equivalence point falls within the basic region, such as the standardization of NaOH with potassium hydrogen phthalate (KHP) or the assay of acetic acid content in vinegar. Using Bromothymol Blue (pKa 7.1) or Thymolphthalein (transition 9.4–10.6) in these assays results in premature or delayed endpoint detection, respectively, compromising accuracy [1]. Procurement of Phenolphthalein for these standardized methods ensures compliance with established pharmacopoeial and educational protocols.

Forensic Presumptive Screening for Blood at Crime Scenes (Kastle-Meyer Test)

The evidence establishes Phenolphthalein as the preferred reagent for forensic blood screening due to its high specificity, failing to cross-react with plant peroxidases that cause false positives with TMB and Orthotolidine [1]. Its 'relatively safe' hazard profile compared to the 'probable carcinogen' status of TMB and Benzidine further justifies its selection for routine field and laboratory use [2]. This application is critical where minimizing false-positive leads and protecting analyst health are paramount.

Fabrication of Polymeric Optical pH Sensors for High-Alkalinity Environments

The spectral differentiation (λmax = 553 nm, pKa = 9.7) makes Phenolphthalein a suitable chromoionophore for immobilization in PVA or other polymeric matrices targeting high-pH sensing applications (pH 10–14) [1]. Its blue-shifted absorbance maximum and higher pKa provide a distinct optical window and proton affinity compared to o-Cresolphthalein (λmax ~578 nm, pKa ~8.3), allowing for tailored sensor design in industrial process monitoring or environmental analysis of alkaline effluents [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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